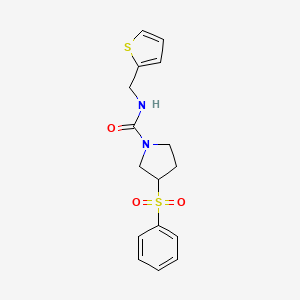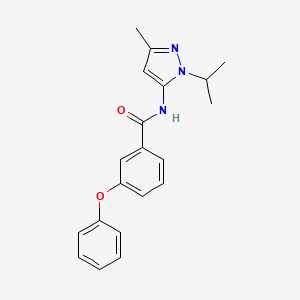
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C10H17N3O2 .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)N1C(OC(N(C)C)=O)=CC(C)=N1 . This provides a textual representation of the compound’s structure.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has delved into the synthesis of heterocyclic compounds, highlighting the preparation and structural evidence of related compounds. Studies such as those by Plescia et al. (1978) explored the Pschorr reaction in the pyrazole series, leading to the isolation of complex mixtures and derivatives with potential applications in pharmaceuticals and material science (Plescia, Daidone, Sprio, Aiello, Dattolo, & Cirrincione, 1978).
Anticancer Agents
The discovery and development of novel anticancer agents have been a significant area of application. For example, Theoclitou et al. (2011) identified a series of novel kinesin spindle protein (KSP) inhibitors, demonstrating excellent biochemical potency and pharmaceutical properties suitable for clinical development, indicating the potential of related compounds in cancer treatment (Theoclitou, Aquila, Block, Brassil, Castriotta, Code, Collins, Davies, Deegan, Ezhuthachan, Filla, Freed, Hu, Huszar, Jayaraman, Lawson, Lewis, Nadella, Oza, Padmanilayam, Pontz, Ronco, Russell, Whitston, & Zheng, 2011).
Antifungal Activity
The antifungal abilities of pyrazole derivatives have been investigated, showing potential applications in agriculture and pharmaceuticals. Zhang et al. (2016) evaluated the antifungal abilities of pyrazolo[1,5-a]pyrimidines derivatives against various phytopathogenic fungi, demonstrating good antifungal abilities against specific strains, which could lead to the development of new antifungal agents (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Safety and Hazards
properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)23-19(12-15(3)22-23)21-20(24)16-8-7-11-18(13-16)25-17-9-5-4-6-10-17/h4-14H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLWPVLUKHYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)
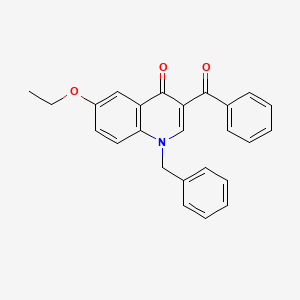
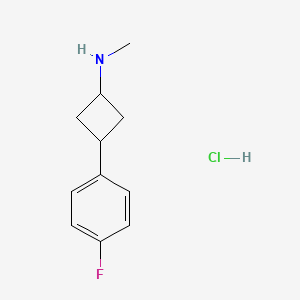

![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

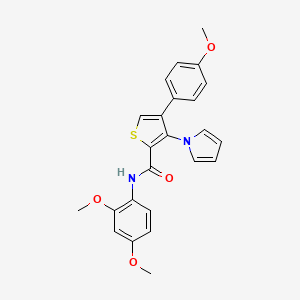
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)
![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
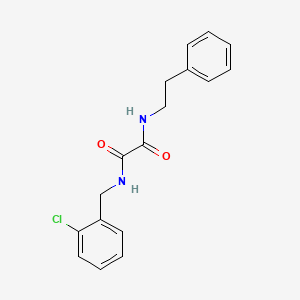
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
![9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2878188.png)
